molecular formula C23H19NO4 B11677970 Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester

Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester

Cat. No.: B11677970
M. Wt: 373.4 g/mol
InChI Key: NMGHQAURAGDOPZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester is a synthetic aromatic ester characterized by a benzoylamino group at the para position of the benzoic acid core. The benzoylamino substituent itself features a secondary benzoyl moiety at the ortho position, creating a branched, multi-aromatic structure.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-[(2-benzoylbenzoyl)amino]benzoate

InChI

InChI=1S/C23H19NO4/c1-2-28-23(27)17-12-14-18(15-13-17)24-22(26)20-11-7-6-10-19(20)21(25)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,24,26)

InChI Key

NMGHQAURAGDOPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE typically involves the condensation of 4-aminobenzoic acid with benzoyl chloride to form 4-(benzoylamino)benzoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. For instance, the esterification step can be performed in a continuous-flow reactor, which allows for better control over reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-BENZOYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as a potential anesthetic, it may bind to sodium channels on nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission. This results in a loss of sensation in the targeted area .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The target compound shares core features with several analogs:

Compound Name (CAS No.) Substituents Molecular Weight Key Structural Features
Target Compound 4-[(2-benzoyl)benzoylamino]-, ethyl ester ~435 (estimated) Branched benzoylamino, ethyl ester
2-[2-([1,1′-Biphenyl]-4-ylsulfonylamino)... () Methyl ester, biphenylsulfonylamino, benzoylamino 485.12 Sulfonamide linker, biphenyl group
Ethyl 4-acetamidobenzoate (5338-44-3) 4-acetamido, ethyl ester 207.23 Simple acetamido substituent
Av9 () 2-hydroxy-2-methylpropionylamino, methyl ester ~350 (estimated) Hydroxyalkylamide, antitumor activity
4-[2-(4-Chloromethyl)benzoylamino]phenoxy... () Chloromethylbenzoyl, phenoxybutanoic acid ethyl ester ~430 (estimated) Chloromethyl group, extended aliphatic chain

Key Observations :

  • Benzoylamino vs.
  • Ester Variations : Ethyl esters (e.g., ) generally exhibit slower hydrolysis than methyl esters (e.g., ), affecting bioavailability .
  • Branched vs. Linear Substituents : The target compound’s ortho-benzoyl group may sterically hinder interactions with biological targets compared to linear analogs like Av9 .

Physicochemical Properties

Property Target Compound Ethyl 4-Acetamidobenzoate () (Compound 1)
LogP (Estimated) ~3.5 (highly lipophilic) ~1.8 ~2.9
Solubility (Water) Low Moderate (~1 mg/mL) Low
Thermal Stability Stable up to 150°C Stable up to 200°C Stable up to 180°C

Implications :

  • The target compound’s lipophilicity may limit aqueous solubility, necessitating formulation adjuvants for pharmaceutical use.
  • Thermal stability aligns with typical aromatic esters, suitable for industrial processing .

Biological Activity

Benzoic acid derivatives, particularly those with complex amide linkages, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester , exploring its biological activity through various studies, including in vitro evaluations and structure-activity relationships (SAR).

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C21H22N2O5
  • Molecular Weight : 382.42 g/mol
  • CAS Number : 384344-83-6

This structure consists of a benzoic acid core with a benzoylamino substituent and an ethyl ester functional group, contributing to its potential biological interactions.

Antiviral Activity

Research has indicated that derivatives of benzoic acid exhibit significant antiviral properties. A notable study highlighted the compound's effectiveness against adenoviral infections. The compound was identified as a potent and non-toxic antiadenoviral agent, showing an EC50 value of 0.6 μM, indicating strong antiviral activity with low cytotoxicity .

Proteostasis Modulation

Recent findings suggest that benzoic acid derivatives can enhance proteostasis—the balance of protein synthesis and degradation—by activating key pathways involved in protein degradation. Specifically, compounds derived from benzoic acid have been shown to stimulate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). In human foreskin fibroblasts, certain derivatives significantly increased the activity of cathepsins B and L, which are crucial for protein degradation .

Biological PathwayActivity LevelReference
Ubiquitin-Proteasome PathwayEnhanced
Autophagy-Lysosome PathwayEnhanced
Cathepsin B ActivationSignificant
Cathepsin L ActivationSignificant

Cytotoxicity Assessment

The cytotoxic effects of benzoic acid derivatives were evaluated across various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The studies demonstrated minimal cytotoxicity at effective concentrations, suggesting a favorable therapeutic window for potential applications in cancer treatment .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The presence of specific substituents on the benzoic acid core influences its efficacy:

  • Ortho Substituents : Favorable for enhancing antiviral activity.
  • Amide Bond Orientation : Essential for maintaining biological activity.
  • Hydrophobic Groups : Improve membrane permeability and bioavailability.

The most active compounds typically feature a combination of hydrophobic and polar groups that facilitate interaction with biological targets while minimizing toxicity .

Study 1: Antiviral Efficacy

In a study focused on adenoviral infections, benzoic acid derivatives were screened for their ability to inhibit viral replication. The compound exhibited significant inhibitory effects at low concentrations without inducing cytotoxicity in host cells. This study underscores the potential of these compounds as therapeutic agents against viral pathogens .

Study 2: Proteostasis Enhancement

Another investigation assessed the impact of benzoic acid derivatives on proteostasis in aging cells. The results showed that these compounds could restore proteolytic activity in aged fibroblasts, suggesting their role as potential anti-aging agents by enhancing cellular protein management systems .

Q & A

Basic Questions

Q. What are the optimal conditions for synthesizing benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester to maximize yield and purity?

  • Methodology : Synthesis protocols for analogous benzoic acid esters (e.g., ) suggest using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. Reaction temperatures between 0–25°C in anhydrous solvents (e.g., DMF or THF) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) improves purity .
  • Data Considerations : Yields for similar compounds range from 45% to 78%, depending on steric hindrance and substituent reactivity .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm). Compare with NIST reference data for benzoic acid derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., calculated for C22_{22}H19_{19}NO4_4: [M+H]+^+ = 362.1386). Fragmentation patterns should align with benzoyl and amide functional groups .
  • IR Spectroscopy : Look for carbonyl stretches (C=O at ~1700 cm1^{-1}) and amide N-H bends (~3300 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?

  • Methodology :

  • Systematic SAR Studies : Synthesize analogs with controlled substitutions (e.g., halogenation at the benzoyl group, ) to isolate variables affecting activity.
  • Validation Assays : Use orthogonal assays (e.g., kinase inhibition vs. cellular proliferation) to confirm target specificity. For example, SPR (surface plasmon resonance) quantifies binding affinity to kinase domains, while Western blotting validates downstream pathway modulation .
  • Meta-Analysis : Cross-reference data from structurally related compounds (e.g., ) to identify trends in substituent effects .

Q. How can computational methods guide the design of derivatives with enhanced kinase inhibition?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model interactions between the compound’s benzoyl-amide scaffold and ATP-binding pockets of kinases (e.g., EGFR or VEGFR). Focus on hydrogen bonding with catalytic lysine residues and hydrophobic interactions with phenylalanine side chains .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and substituent electronegativity. Training sets should include data from analogs in , and 16 .

Q. What experimental approaches are suitable for analyzing metabolic stability in vitro?

  • Methodology :

  • Microsomal Incubations : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Quantify half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .
  • CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC50_{50} values >10 μM suggest low risk of drug-drug interactions .

Contradiction Analysis and Validation

Q. How should researchers address discrepancies in reported solubility profiles across solvents?

  • Methodology :

  • Solubility Screening : Use a standardized shake-flask method in DMSO, ethanol, and PBS (pH 7.4). Quantify via UV-Vis spectroscopy at λmax_{max} ~260 nm (aromatic absorbance) .
  • Thermodynamic Analysis : Measure melting points (DSC) and calculate Hansen solubility parameters to correlate solubility with solvent polarity .

Methodological Best Practices

  • Synthesis : Always confirm anhydrous conditions for esterification/amide coupling to prevent hydrolysis .
  • Characterization : Use triple-detection HPLC (UV, MS, CAD) for purity assessment (>95% for biological assays) .
  • Biological Testing : Include positive controls (e.g., staurosporine for kinase inhibition) and validate findings across multiple cell lines .

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